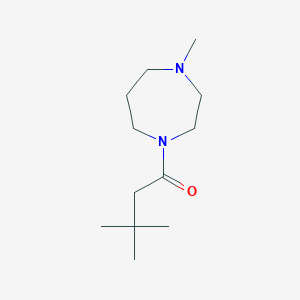
2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide, also known as etofenprox, is a synthetic pyrethroid insecticide that is widely used in the agricultural industry to control pests. It is a highly effective insecticide that is known for its low mammalian toxicity and fast-acting properties.
Applications De Recherche Scientifique
Etofenprox has been extensively studied for its insecticidal properties and is used in a variety of agricultural applications. It is effective against a wide range of insect pests, including aphids, mites, and whiteflies. In addition to its use in agriculture, 2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide has also been used in public health applications to control mosquito populations.
Mécanisme D'action
Etofenprox acts on the nervous system of insects by targeting sodium channels. It binds to the sodium channels in the insect's neurons, causing them to open and allowing an influx of sodium ions. This leads to depolarization of the neuron, which ultimately results in paralysis and death of the insect.
Biochemical and Physiological Effects:
Etofenprox has been shown to have low toxicity to mammals and is considered safe for use in the environment. However, it has been shown to have some toxic effects on aquatic organisms, including fish and crustaceans. Etofenprox has also been shown to have some endocrine-disrupting effects on animals, although the significance of these effects is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Etofenprox is a highly effective insecticide that is widely used in the agricultural industry. It is fast-acting and has low mammalian toxicity, making it a popular choice for pest control. However, its use in laboratory experiments is limited by its potential toxicity to aquatic organisms and its endocrine-disrupting effects.
Orientations Futures
There are several areas of future research that could be explored with 2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide. One area of interest is the development of new formulations of 2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide that are more environmentally friendly and have reduced toxicity to aquatic organisms. Another area of research is the potential use of 2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide in the control of insect-borne diseases, such as malaria and dengue fever. Finally, the endocrine-disrupting effects of 2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide should be further studied to better understand their significance and potential impact on human health and the environment.
Conclusion:
Etofenprox is a highly effective insecticide that is widely used in the agricultural industry. It acts on the nervous system of insects by targeting sodium channels and has low mammalian toxicity. However, its use in laboratory experiments is limited by its potential toxicity to aquatic organisms and its endocrine-disrupting effects. Future research should focus on developing more environmentally friendly formulations of 2-(2-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)propanamide and exploring its potential use in the control of insect-borne diseases.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-19-10-8-13(9-11-19)18-16(20)12(2)21-15-7-5-4-6-14(15)17/h4-7,12-13H,3,8-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJPOQLBJQFTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4651261.png)
![5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4651272.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)

![N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4651298.png)


![N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4651324.png)
